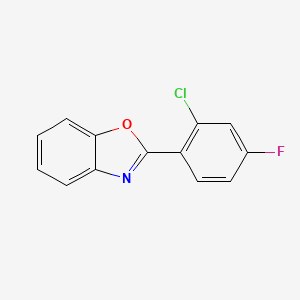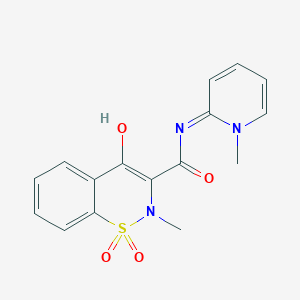
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the reaction of piroxicam with methyl iodide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , amines , and various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Piroxicam: The parent compound from which these derivatives are synthesized.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related compound with comparable anti-inflammatory properties.
Uniqueness
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: is unique due to its pyridinium group , which enhances its solubility and bioavailability compared to other NSAIDs . This structural modification also allows for more targeted interactions with COX enzymes, potentially leading to improved therapeutic effects .
Propiedades
Fórmula molecular |
C16H15N3O4S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-N-(1-methylpyridin-2-ylidene)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-18-10-6-5-9-13(18)17-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-10,20H,1-2H3 |
Clave InChI |
CSCBUIOXCXHUBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=CC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


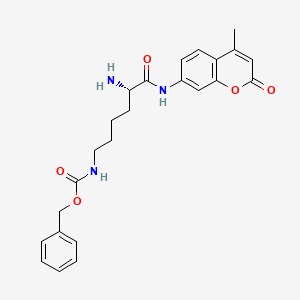
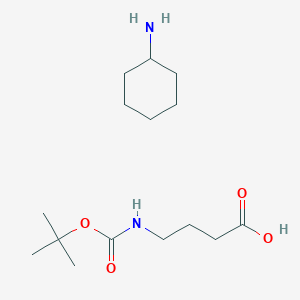
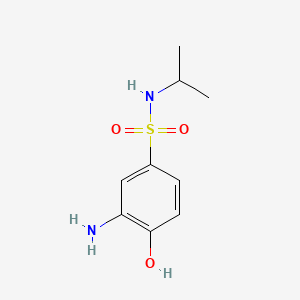
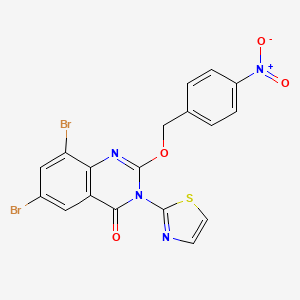
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
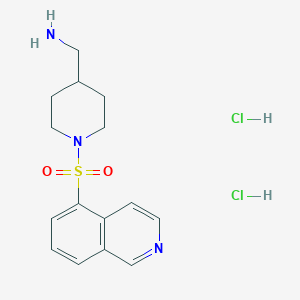
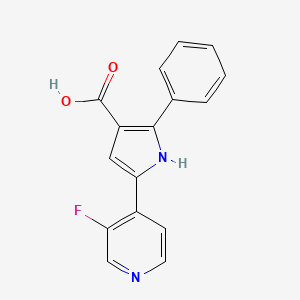
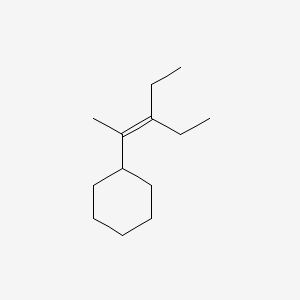
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

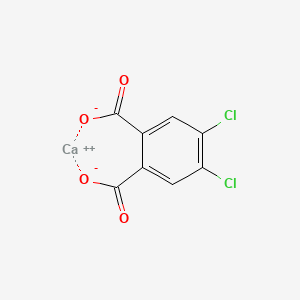
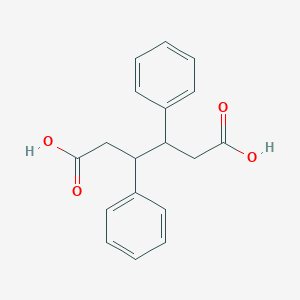
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
